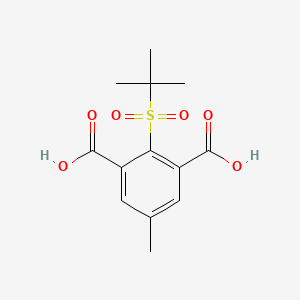
5-Methyl-2-(2-methylpropane-2-sulfonyl)benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-methylpropane-2-sulfonyl)benzene-1,3-dicarboxylic acid is an organic compound with a complex structure It features a benzene ring substituted with a methyl group, a sulfonyl group attached to a tertiary butyl group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropane-2-sulfonyl)benzene-1,3-dicarboxylic acid typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with electrophiles to introduce the desired functional groups . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-methylpropane-2-sulfonyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Methyl-2-(2-methylpropane-2-sulfonyl)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropane-2-sulfonyl)benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with sulfonyl and carboxylic acid groups, such as:
- 4-Methylbenzenesulfonic acid
- 2,4-Dimethylbenzenesulfonic acid
- 3,5-Dicarboxybenzenesulfonic acid
Uniqueness
What sets 5-Methyl-2-(2-methylpropane-2-sulfonyl)benzene-1,3-dicarboxylic acid apart is the specific arrangement of its functional groups, which can result in unique chemical reactivity and biological activity. The presence of both sulfonyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
62261-25-0 |
|---|---|
Molecular Formula |
C13H16O6S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-tert-butylsulfonyl-5-methylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H16O6S/c1-7-5-8(11(14)15)10(9(6-7)12(16)17)20(18,19)13(2,3)4/h5-6H,1-4H3,(H,14,15)(H,16,17) |
InChI Key |
LEZAKKBPHMKEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)S(=O)(=O)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


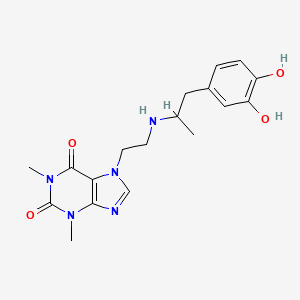
![Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol](/img/structure/B14535651.png)
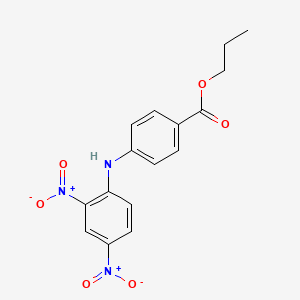
![3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione](/img/structure/B14535655.png)
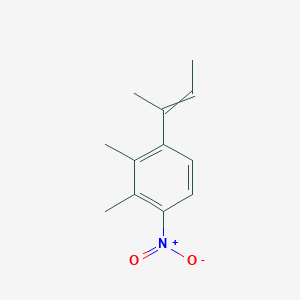
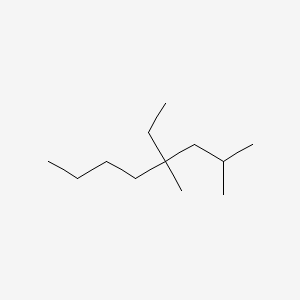
![1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535684.png)
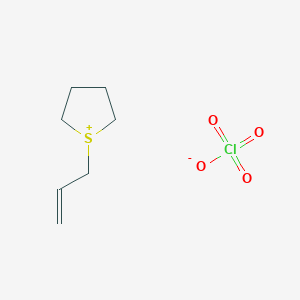
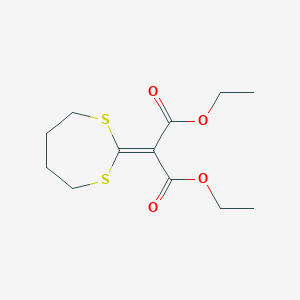
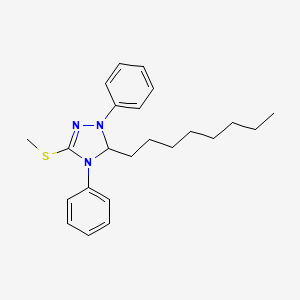
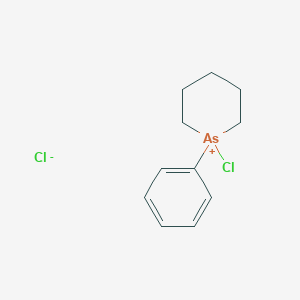
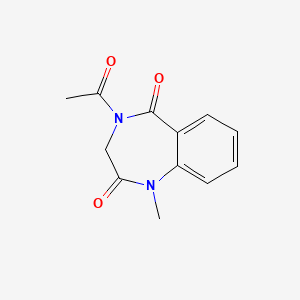
![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
